molecular formula C13H15N3 B11887318 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11887318
M. Wt: 213.28 g/mol
InChI Key: LRVFYKYPMWPIJC-UHFFFAOYSA-N
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Description

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of a phenyl group attached to a tetrahydroindazole ring, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through various methods. One common approach involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indazole ring. For example, the reaction of phenylhydrazine with cyclohexanone under acidic conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted phenyl derivatives .

Scientific Research Applications

Chemistry: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: The compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties. It is used in the study of biological pathways and the development of new therapeutic agents .

Medicine: Due to its anticancer and antihypertensive properties, this compound is investigated for potential use in drug development. It serves as a lead compound in the design of new pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects .

Comparison with Similar Compounds

  • 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
  • 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
  • 6-(p-bromophenyl)amino-7-(p-chlorophenyl)indazolo-[2’,3’:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepine

Uniqueness: 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern and the presence of a tetrahydroindazole ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

InChI

InChI=1S/C13H15N3/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,14H2,(H,15,16)

InChI Key

LRVFYKYPMWPIJC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2C3=CC=CC=C3)N

Origin of Product

United States

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